Trimethyl(4-vinylphenyl)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

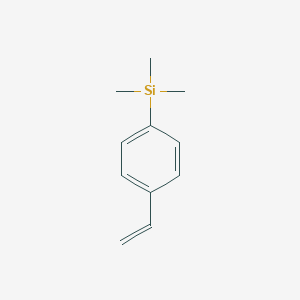

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-ethenylphenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5-9H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHSYXPNALRSME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79716-05-5 | |

| Record name | Benzene, 1-ethenyl-4-(trimethylsilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79716-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

176.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Trimethyl(4-vinylphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(4-vinylphenyl)silane, also known as 4-trimethylsilylstyrene, is an organosilicon compound with significant applications in polymer chemistry and materials science. Its unique structure, featuring both a polymerizable vinyl group and a stable trimethylsilyl group, allows for the synthesis of functional polymers with tailored properties. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity.

Structural and Physicochemical Properties

This compound is a colorless to light yellow liquid. The presence of the trimethylsilyl group imparts increased thermal stability and hydrophobicity compared to styrene.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆Si | [1] |

| Molecular Weight | 176.33 g/mol | [1] |

| CAS Number | 1009-43-4 | [2] |

| Appearance | Colorless to Light yellow clear liquid | [2] |

| Boiling Point | 90 °C / 15 mmHg | [1] |

| Flash Point | 76 °C | [1] |

| Density | 0.89 g/mL at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.52 | [1] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the vinyl, aromatic, and trimethylsilyl protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 2H | Aromatic protons ortho to Si(CH₃)₃ |

| ~7.3 | d | 2H | Aromatic protons ortho to vinyl group |

| ~6.7 | dd | 1H | Vinylic proton (-CH=) |

| ~5.8 | d | 1H | Vinylic proton (=CH₂) |

| ~5.3 | d | 1H | Vinylic proton (=CH₂) |

| ~0.3 | s | 9H | Trimethylsilyl protons (-Si(CH₃)₃) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for the vinyl, aromatic, and trimethylsilyl carbons.

| Chemical Shift (ppm) | Assignment |

| ~140 | Aromatic C-Si |

| ~137 | Aromatic C-vinyl |

| ~136 | Vinylic -CH= |

| ~133 | Aromatic CH |

| ~125 | Aromatic CH |

| ~114 | Vinylic =CH₂ |

| ~ -1 | Trimethylsilyl -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| 3080-3010 | =C-H stretch (vinyl and aromatic) |

| 2960-2850 | C-H stretch (methyl) |

| 1630 | C=C stretch (vinyl) |

| 1600, 1490 | C=C stretch (aromatic) |

| 1250 | Si-CH₃ symmetric deformation |

| 840 | Si-C stretch |

| 990, 910 | =C-H bend (vinyl) |

Mass Spectrometry (MS) (Predicted Fragmentation)

Electron ionization mass spectrometry is expected to show a molecular ion peak and characteristic fragments resulting from the loss of methyl groups and cleavage of the silicon-carbon bonds.

| m/z | Fragment |

| 176 | [M]⁺ |

| 161 | [M - CH₃]⁺ |

| 145 | [M - 2CH₃ - H]⁺ |

| 103 | [M - Si(CH₃)₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Reactivity

The reactivity of this compound is dominated by the vinyl group and the trimethylsilyl group.

Reactivity of the Vinyl Group

-

Polymerization: The vinyl group readily undergoes polymerization, particularly anionic polymerization. It can be copolymerized with other monomers like styrene and isoprene to create block and statistical copolymers. The trimethylsilyl group can influence the reactivity of the monomer and the properties of the resulting polymer.[1][3]

-

Electrophilic Addition: The double bond can undergo electrophilic addition reactions, although the silicon group can direct the regioselectivity of the addition.[4]

-

Hydrosilylation: The vinyl group can participate in hydrosilylation reactions, which involves the addition of a Si-H bond across the double bond, typically catalyzed by transition metal complexes.

-

Heck Reaction: As a substituted styrene, it can be expected to participate in palladium-catalyzed Heck reactions, coupling with aryl or vinyl halides.[5][6]

Reactivity of the Trimethylsilyl Group

The aryl-silicon bond is generally stable but can be cleaved under certain conditions. The trimethylsilyl group can act as a directing group in electrophilic aromatic substitution reactions.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from the synthesis of the analogous (4-vinylphenyl)dimethylsilane.[3]

Reaction Scheme:

Materials:

-

4-Bromostyrene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Chlorotrimethylsilane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 4-bromostyrene in anhydrous THF dropwise to the magnesium turnings under a nitrogen atmosphere.

-

If the reaction does not start, gentle heating may be required. Once initiated, the addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Chlorotrimethylsilane:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation.

-

Purification by Vacuum Distillation

Styrenic compounds are prone to polymerization at elevated temperatures. Therefore, purification by distillation should be performed under reduced pressure.[7][8]

Procedure:

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Add a polymerization inhibitor (e.g., a small amount of hydroquinone or 4-tert-butylcatechol) to the crude this compound.

-

Heat the distillation flask gently using an oil bath.

-

Collect the fraction that distills at the expected boiling point under the applied vacuum (e.g., ~90 °C at 15 mmHg).

Logical Relationships in Synthesis and Purification

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is a combustible liquid.[2] It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Protective gloves, eye protection, and face protection should be worn. Store in a cool, well-ventilated place. As it is a styrenic monomer, it may be stabilized with an inhibitor to prevent polymerization during storage.

Conclusion

This compound is a valuable monomer for the synthesis of advanced polymeric materials. This guide has provided a detailed overview of its chemical properties, spectroscopic data, reactivity, and experimental procedures for its synthesis and purification. This information is intended to be a valuable resource for researchers and scientists working with this versatile compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. uni-saarland.de [uni-saarland.de]

- 3. researchgate.net [researchgate.net]

- 4. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. US4003800A - Styrene purification process - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Trimethyl(4-vinylphenyl)silane

This technical guide provides a comprehensive overview of the synthesis of trimethyl(4-vinylphenyl)silane, a valuable monomer in polymer chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, comparative data, and mechanistic insights into various synthetic routes.

Introduction

This compound is a bifunctional molecule featuring a vinyl group amenable to polymerization and a trimethylsilyl group that can impart desirable properties such as thermal stability, hydrophobicity, and solubility to the resulting polymers. Its synthesis is of significant interest for the development of advanced materials, including resins, coatings, and specialized polymers for biomedical applications. This guide explores three primary synthetic pathways: Grignard reaction, Wittig reaction, and Heck coupling, providing detailed protocols and comparative data to aid in the selection of the most suitable method for a given application.

Synthetic Pathways Overview

Three principal methods for the synthesis of this compound are discussed:

-

Grignard Reaction: This classic organometallic approach involves the formation of a Grignard reagent from a halo-substituted styrene, followed by reaction with a chlorosilane.

-

Wittig Reaction: A reliable method for alkene synthesis, the Wittig reaction can be employed to form the vinyl group from a silyl-substituted benzaldehyde.

-

Heck Coupling: This palladium-catalyzed cross-coupling reaction offers a direct route to form the vinyl group by coupling a silyl-substituted aryl halide with ethylene.

The logical relationship between these pathways, starting from common precursors, is illustrated in the diagram below.

Caption: Overview of synthetic routes to this compound.

Experimental Protocols

Grignard Reaction Protocol

This protocol is adapted from the synthesis of the analogous dimethylsilane and is expected to provide good yields of the target compound.

Reaction Scheme:

4-Br-C₆H₄CH=CH₂ + Mg → 4-(MgBr)-C₆H₄CH=CH₂ 4-(MgBr)-C₆H₄CH=CH₂ + (CH₃)₃SiCl → (CH₃)₃Si-C₆H₄CH=CH₂ + MgBrCl

Materials:

-

4-Bromostyrene

-

Magnesium turnings

-

Chlorotrimethylsilane

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

Add a solution of 4-bromostyrene (1.0 eq) in anhydrous THF via the dropping funnel.

-

Initiate the reaction by gentle heating. Once the reaction starts, add the remaining 4-bromostyrene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

-

-

Reaction with Chlorotrimethylsilane:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add chlorotrimethylsilane (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel using hexane as the eluent.

-

Wittig Reaction Protocol (Conceptual)

This protocol describes a conceptual pathway for the synthesis of this compound via a Wittig reaction. The key intermediate, 4-(trimethylsilyl)benzaldehyde, can be synthesized from 4-bromobenzaldehyde.

Reaction Scheme:

-

Preparation of 4-(trimethylsilyl)benzaldehyde: 4-Br-C₆H₄CHO + n-BuLi → 4-(Li)-C₆H₄CHO 4-(Li)-C₆H₄CHO + (CH₃)₃SiCl → (CH₃)₃Si-C₆H₄CHO + LiCl

-

Wittig Reaction: (CH₃)₃Si-C₆H₄CHO + [Ph₃PCH₃]Br + Base → (CH₃)₃Si-C₆H₄CH=CH₂ + Ph₃PO

Materials:

-

4-(trimethylsilyl)benzaldehyde

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, DMSO)

Procedure:

-

Ylide Formation:

-

In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Add a strong base (1.1 eq) at 0 °C and stir the mixture until the characteristic orange-red color of the ylide appears.

-

-

Reaction with Aldehyde:

-

Add a solution of 4-(trimethylsilyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purify the product to remove triphenylphosphine oxide, typically by column chromatography.

-

Heck Coupling Protocol (Conceptual)

This protocol outlines a conceptual approach for the synthesis of this compound using a Heck coupling reaction. The key precursor, 4-bromo(trimethylsilyl)benzene, is commercially available or can be synthesized from 4-dibromobenzene.

Reaction Scheme:

(CH₃)₃Si-C₆H₄Br + CH₂=CH₂ --(Pd catalyst, base)--> (CH₃)₃Si-C₆H₄CH=CH₂

Materials:

-

4-Bromo(trimethylsilyl)benzene

-

Ethylene gas

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

-

Base (e.g., Et₃N, K₂CO₃)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

-

Reaction Setup:

-

In a pressure vessel, combine 4-bromo(trimethylsilyl)benzene (1.0 eq), the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq) in the chosen solvent.

-

Seal the vessel and purge with ethylene gas.

-

-

Reaction:

-

Pressurize the vessel with ethylene to the desired pressure.

-

Heat the reaction mixture to 80-120 °C and stir for 12-48 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and vent the ethylene gas.

-

Filter the mixture to remove the catalyst and inorganic salts.

-

Extract the filtrate with an organic solvent and wash with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation.

-

Data Presentation

Reaction Parameters and Yields

| Synthesis Route | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Grignard Reaction | 4-Bromostyrene, Mg, (CH₃)₃SiCl | THF | 0 - RT | 3 - 5 | 60 - 80 (estimated) |

| Wittig Reaction | 4-(trimethylsilyl)benzaldehyde, [Ph₃PCH₃]Br, Base | THF | 0 - RT | 12 - 24 | 50 - 70 (estimated) |

| Silyl-Heck Reaction | 4-tert-butylstyrene, Me₃Si-I, Pd₂(dba)₃, Ligand | Toluene | 50 | 24 | up to 99[1] |

Note: Yields for Grignard and Wittig reactions are estimated based on typical outcomes for these reaction types. The Silyl-Heck reaction yield is for a similar substrate, 4-tert-butylstyrene.

Characterization Data

The expected characterization data for this compound is presented below. The ¹H NMR data is predicted based on the known spectrum of the closely related (4-vinylphenyl)dimethylsilane.[2]

| Property | Value |

| Molecular Formula | C₁₁H₁₆Si |

| Molecular Weight | 176.33 g/mol |

| Appearance | Colorless to light yellow liquid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, J=8.0 Hz, 2H, Ar-H), δ 7.35 (d, J=8.0 Hz, 2H, Ar-H), δ 6.70 (dd, J=17.6, 10.9 Hz, 1H, -CH=), δ 5.75 (d, J=17.6 Hz, 1H, =CH₂), δ 5.25 (d, J=10.9 Hz, 1H, =CH₂), δ 0.25 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃) | Expected peaks around: 140.0, 137.5, 133.5, 125.5, 113.0, -1.0 |

| Mass Spectrometry (EI) | m/z (%): 176 (M+), 161 (M+-CH₃) |

Mechanistic Diagrams

The following diagrams illustrate the key steps in each synthetic pathway.

Grignard Reaction Workflow

Caption: Experimental workflow for the Grignard synthesis.

Wittig Reaction Signaling Pathway

Caption: Mechanism of the Wittig reaction.

Heck Coupling Catalytic Cycle

Caption: Catalytic cycle of the Heck coupling reaction.

Conclusion

This guide has detailed three primary synthetic routes for the preparation of this compound. The Grignard reaction represents a robust and high-yielding classical approach. The Wittig reaction offers a reliable, albeit potentially lower-yielding, alternative for constructing the vinyl group. The Heck coupling, particularly the silyl-Heck variant, presents a modern and highly efficient method with excellent functional group tolerance. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. The provided protocols and data serve as a valuable resource for the successful synthesis and characterization of this important monomer.

References

Spectroscopic Profile of Trimethyl(4-vinylphenyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Trimethyl(4-vinylphenyl)silane, a key organosilane monomer utilized in polymer chemistry, coatings, and resin manufacturing. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, along with standardized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique structure combining a vinyl group and a trimethylsilyl group on a benzene ring. This arrangement gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization in various applications.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the trimethylsilyl protons, the aromatic protons, and the vinyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d | 2H | Aromatic protons (ortho to vinyl group) |

| ~7.35 | d | 2H | Aromatic protons (ortho to silyl group) |

| ~6.70 | dd | 1H | Vinyl proton (-CH=) |

| ~5.75 | d | 1H | Vinyl proton (=CH₂, trans) |

| ~5.25 | d | 1H | Vinyl proton (=CH₂, cis) |

| ~0.25 | s | 9H | Trimethylsilyl protons (-Si(CH₃)₃) |

| Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions. |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Aromatic carbon (C-Si) |

| ~137 | Aromatic carbon (C-vinyl) |

| ~136.5 | Vinyl carbon (-CH=) |

| ~133 | Aromatic carbons (CH, ortho to silyl group) |

| ~126 | Aromatic carbons (CH, ortho to vinyl group) |

| ~114 | Vinyl carbon (=CH₂) |

| ~-1.0 | Trimethylsilyl carbons (-Si(CH₃)₃) |

| Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions. |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3080-3010 | Medium | C-H stretching (aromatic and vinyl) |

| 2960-2850 | Medium-Strong | C-H stretching (methyl groups of trimethylsilyl) |

| ~1630 | Medium | C=C stretching (vinyl group) |

| ~1600, ~1500 | Medium | C=C stretching (aromatic ring) |

| ~1410 | Medium | C-H bending (vinyl) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~990, ~910 | Strong | C-H out-of-plane bending (vinyl) |

| ~840-760 | Strong | Si-C stretching and C-H out-of-plane bending (para-substituted aromatic ring) |

| Note: Predicted vibrational frequencies are based on characteristic group frequencies and may exhibit minor shifts. |

Experimental Protocol for FTIR Spectroscopy

Instrumentation: A standard FTIR spectrometer equipped with a suitable sampling accessory (e.g., attenuated total reflectance (ATR) or transmission cell).

Sample Preparation:

-

Neat Liquid: Place a small drop of liquid this compound directly onto the ATR crystal or between two KBr or NaCl plates for transmission analysis.

-

Solution: Dissolve the compound in a suitable solvent (e.g., CCl₄, CS₂) that has minimal interference in the spectral regions of interest.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the solvent-filled cell.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for spectroscopic analysis.

Physicochemical Properties of Trimethyl(4-vinylphenyl)silane

For researchers and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides the essential molecular details for Trimethyl(4-vinylphenyl)silane.

Below is a summary of the molecular formula and molecular weight for this compound, presented in a clear and structured format for easy reference.

| Property | Value |

| Molecular Formula | C11H16Si[1][2][3] |

| Molecular Weight | 176.33 g/mol [1][2] |

This information is critical for a variety of experimental and theoretical applications, including stoichiometry calculations, analytical characterization, and computational modeling.

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the molecular formula and the calculation of the molecular weight.

Caption: Derivation of Molecular Weight from Molecular Formula.

References

A Technical Guide to Trimethyl(4-vinylphenyl)silane (CAS 1009-43-4) for Research and Development

Abstract

Trimethyl(4-vinylphenyl)silane, identified by CAS number 1009-43-4, is a versatile organosilicon compound that serves as a crucial building block in polymer chemistry and materials science. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development. Detailed experimental protocols, comprehensive data tables, and process visualizations are included to facilitate its practical application in a laboratory setting.

Introduction

This compound, also known as 4-trimethylsilylstyrene, is a bifunctional molecule featuring both a polymerizable vinyl group and a stable trimethylsilyl group.[1][2] This unique structure makes it an important monomer for creating advanced polymers with tailored properties. The trimethylsilyl moiety can influence the electronic and physical characteristics of the resulting polymer, while the vinyl group allows for facile incorporation into polymer chains via various polymerization techniques.[3] Its applications range from the synthesis of specialized biocompatible materials to its use as a chemical intermediate in complex organic syntheses.[1][2][4] This document serves as a comprehensive resource for understanding and utilizing this compound in advanced research and development projects.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is essential for safe handling, storage, and experimental design.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1009-43-4 | [1][2][5] |

| Molecular Formula | C₁₁H₁₆Si | [1][5] |

| Molecular Weight | 176.33 g/mol | [1][5] |

| Appearance | Colorless to light yellow clear liquid | [2][5] |

| Boiling Point | 226 °C | [1][5] |

| Flash Point | 76 °C | [1][5] |

| Density | 0.86 g/cm³ | [1][5] |

| Refractive Index | 1.525 | [1][5] |

| Purity | >95.0% (GC) | [2] |

| Common Synonyms | 4-Trimethylsilylstyrene, p-Trimethylsilyl styrene | [1][2] |

| Storage | 2-8°C, under inert gas (Argon) | [5] |

| UV Absorption Max (λmax) | 250 nm (in aqueous Ethanol) | [2] |

Table 2: Safety and Hazard Information

| Hazard Category | GHS Code | Precautionary Statement | Reference |

| Flammability | H227 | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. | [2] |

| Health Hazard | H317, H332 | P261: Avoid breathing mist or vapors. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6] |

| Storage | - | P403 + P235: Store in a well-ventilated place. Keep cool. | [2] |

| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant. | [6] |

| Note: Safety data can vary by supplier. Always consult the specific Safety Data Sheet (SDS) before handling.[6][7][8] |

Synthesis and Reaction Pathways

This compound is typically synthesized via the reaction of a Grignard reagent or an organolithium species with a suitable chlorosilane. A common pathway involves the formation of 4-vinylphenylmagnesium bromide from 4-bromostyrene, which then reacts with chlorotrimethylsilane.

Caption: General synthesis workflow for this compound.

Core Applications in Research

Polymer Chemistry and Advanced Materials

The primary application of this compound is as a monomer in the synthesis of functional polymers.[9] Its vinyl group readily participates in various polymerization methods, including controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[3] This allows for the creation of well-defined homopolymers and block copolymers with precise molecular weights and low dispersity. The presence of the silicon-containing moiety imparts unique properties to the resulting polymers, such as increased thermal stability, altered solubility, and potential for further chemical modification.

Caption: Workflow for controlled polymerization using the silane monomer.

Surface Modification and Biomaterials

Silane-based coatings are widely used to modify the surfaces of inorganic substrates, such as metals and silica, for biomedical applications.[4][10] While this compound lacks the hydrolyzable groups of traditional coupling agents, polymers derived from it can be grafted onto surfaces to create stable, functional coatings. The resulting polysiloxane-styrene polymer surface can alter hydrophobicity, improve biocorrosion resistance on metallic implants, and provide a scaffold for the attachment of bioactive molecules.[4]

Potential in Drug Delivery Systems

In the field of drug development, functionalized mesoporous materials are being explored as advanced drug delivery vehicles.[11] Surface functionalization with silane agents is a key strategy to control drug loading and release kinetics. Polymers of this compound can be used to coat mesoporous silica nanoparticles (MSNs). This polymer layer can act as a gatekeeper, responding to specific stimuli to release a therapeutic payload. The pendant phenyl rings can also enhance the loading of hydrophobic drugs through π-π stacking interactions.

Caption: Conceptual model of a drug delivery system using the polymer.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative method based on Grignard chemistry. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line.

-

Grignard Reagent Formation:

-

Add magnesium turnings (1.1 eq) to the flask.

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 4-bromostyrene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.

-

Once the reaction starts, add the remaining 4-bromostyrene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

-

-

Silylation:

-

Cool the resulting Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (1.2 eq) dissolved in anhydrous THF via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 8-12 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

-

Protocol: Example of Atom Transfer Radical Polymerization (ATRP)

This protocol outlines a general procedure for the homopolymerization of this compound.

-

Materials:

-

Monomer: this compound (100 eq)

-

Initiator: Ethyl α-bromoisobutyrate (1 eq)

-

Catalyst: Copper(I) bromide (CuBr) (1 eq)

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (1 eq)

-

Solvent: Anisole or Toluene

-

-

Procedure:

-

Add the monomer, solvent, and initiator to a Schlenk flask.

-

Bubble argon through the solution for 30 minutes to remove dissolved oxygen.

-

In a separate flask under argon, add the CuBr and PMDETA.

-

Transfer the monomer/initiator solution to the catalyst/ligand mixture via an argon-purged syringe.

-

Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

-

Monitor the reaction progress by taking samples periodically and analyzing them via Gas Chromatography (GC) for monomer conversion and Gel Permeation Chromatography (GPC) for molecular weight and dispersity.

-

Once the desired conversion is reached, stop the reaction by cooling the flask to room temperature and exposing it to air.

-

Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in a non-solvent like methanol.

-

Collect the polymer by filtration and dry under vacuum.

-

Conclusion

This compound is a high-value chemical intermediate with significant potential in polymer science and materials engineering. Its ability to undergo controlled polymerization allows for the synthesis of advanced materials with precisely engineered properties. For researchers in drug development and biomaterials, polymers derived from this monomer offer new avenues for creating functional coatings, surface modifications, and sophisticated delivery systems. The protocols and data presented in this guide provide a solid foundation for the exploration and application of this versatile compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 1009-43-4 | TCI AMERICA [tcichemicals.com]

- 3. Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound , 95%mixTBCasstabilizer , 1009-43-4 - CookeChem [cookechem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

- 10. Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications | MDPI [mdpi.com]

- 11. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Trimethyl(4-vinylphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Trimethyl(4-vinylphenyl)silane (CAS RN: 1009-43-4), a versatile organosilane reagent. Due to its reactivity and potential hazards, a thorough understanding of its properties and adherence to strict safety protocols are essential for its use in research and development. This document outlines the known hazards, provides detailed handling procedures, and offers guidance on emergency response.

Physicochemical and Toxicological Data

While specific toxicological data for this compound is limited, the following tables summarize its known physicochemical properties and available toxicity data for analogous compounds to provide a comparative overview.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | 4-Trimethylsilylstyrene, 1-Ethenyl-4-(trimethylsilyl)benzene | [1] |

| Chemical Formula | C₁₁H₁₆Si | [1] |

| Molecular Weight | 176.33 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 226 °C | [3] |

| Density | 0.86 g/cm³ | [3] |

| Flash Point | 76 °C | [3] |

| Refractive Index | 1.525 | [3] |

| Stability | May polymerize when exposed to heat, light, or polymerization initiators. Typically stabilized with tert-butylcatechol (TBC). Moisture-sensitive. | [1] |

Table 2: Comparative Acute Toxicity Data of Analogous Compounds

| Compound | Route | Species | LD50/LC50 | Reference |

| Styrene | Oral | Rat | 2650 mg/kg | [4] |

| Styrene | Inhalation | Rat | 12,000 ppm (4h) | [4] |

| Vinyltrimethoxysilane | Oral | Rat | 8000 mg/kg | [5] |

| Vinyltrimethoxysilane | Dermal | Rabbit | 3540 mg/kg | [5] |

| Vinyltrimethoxysilane | Inhalation | Rat | 16.79 mg/L (4h) | [5] |

| Triethoxycaprylylsilane | Dermal | Rabbit (male) | 6730 mg/kg | [6] |

| Triethoxycaprylylsilane | Dermal | Rabbit (female) | > 8000 mg/kg | [6] |

Note: This data is for analogous compounds and should be used for estimation of potential hazards only.

Hazard Identification and Precautionary Measures

This compound is a combustible liquid and may cause polymerization if not properly handled.[1] While specific GHS classifications are not consistently available, based on its structure and data from similar compounds, it should be handled as a potential irritant to the skin, eyes, and respiratory tract.[1][5] The compound is also moisture-sensitive.[1]

Key Hazards:

-

Flammability: Combustible liquid. Keep away from heat, sparks, and open flames.[1]

-

Polymerization: Can undergo hazardous polymerization. This is often inhibited by the addition of a stabilizer like TBC.[1]

-

Irritation: May cause skin, eye, and respiratory tract irritation.[1][5]

-

Moisture Sensitivity: Reacts with moisture.[1]

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is critical to ensure the safe handling and storage of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with this reagent.

-

Eye Protection: Chemical safety goggles and a face shield are required.[1]

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber).[1]

-

Skin and Body Protection: A lab coat and, if handling larger quantities, protective clothing should be worn.[1]

-

Respiratory Protection: Work in a well-ventilated fume hood. If the concentration of vapors may exceed exposure limits, a vapor respirator should be used.[1]

Storage

Proper storage is crucial to maintain the stability and integrity of the compound.

-

Temperature: Store in a refrigerator.[1]

-

Atmosphere: Store under an inert gas (e.g., argon or nitrogen).[1]

-

Container: Keep the container tightly closed.[1]

-

Incompatibilities: Store away from oxidizing agents.[1]

-

Moisture: Protect from moisture.[1]

Handling

Given its air and moisture sensitivity, standard Schlenk line or glovebox techniques are recommended for handling this compound.

General Handling Precautions:

-

Perform all manipulations in a well-ventilated chemical fume hood.[1]

-

Use spark-proof tools and explosion-proof equipment.[1]

-

Take measures to prevent the buildup of electrostatic charge.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

Detailed Handling Protocol (using Schlenk line techniques):

-

Preparation:

-

Ensure all glassware is oven-dried and cooled under a stream of inert gas.

-

Purge the Schlenk line with inert gas.

-

Allow the this compound container to warm to room temperature before opening to prevent moisture condensation.

-

-

Transfer:

-

For transferring the liquid, use a clean, dry syringe or cannula that has been purged with inert gas.

-

Puncture the septum on the reagent bottle with the needle of the syringe or cannula.

-

Introduce a positive pressure of inert gas into the bottle via a needle connected to the Schlenk line.

-

Slowly draw the desired volume of the reagent into the syringe.

-

Transfer the reagent to the reaction vessel, which is also under a positive pressure of inert gas.

-

-

Post-Transfer:

-

Carefully withdraw the syringe or cannula.

-

Purge the septum of the reagent bottle with inert gas before removing the needle.

-

Clean the syringe and needle immediately and thoroughly with a suitable dry solvent, followed by quenching with a proton source (e.g., isopropanol) in a safe and controlled manner.

-

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water/shower. If skin irritation occurs, seek medical attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

-

Ingestion: Rinse mouth. Seek medical attention if you feel unwell.[1]

Fire Fighting Measures

-

Suitable Extinguishing Media: Dry chemical, foam, or carbon dioxide.[1]

-

Unsuitable Extinguishing Media: Do not use water, as it may scatter and spread the fire.[1]

-

Specific Hazards: The substance may polymerize explosively when heated or involved in a fire. Containers may explode when heated. Decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and silicon oxides.[1]

-

Firefighter Protection: Firefighters should wear appropriate protective equipment and fight the fire from a sheltered position.[1]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Wear appropriate PPE.[1]

-

Containment and Cleaning: Absorb the spilled material in dry sand or an inert absorbent and collect it into a covered container for disposal. For large spills, contain the spill by bunding.[1]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all federal, state, and local regulations. It may be possible to burn the material in a chemical incinerator equipped with an afterburner and scrubber system.[1]

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

Caption: Relationship between hazards and control measures.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all users of this chemical receive proper training and adhere to all institutional and regulatory safety guidelines.

References

Solubility of Trimethyl(4-vinylphenyl)silane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Trimethyl(4-vinylphenyl)silane. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from structurally analogous compounds, namely styrene, ethylvinylbenzene, and phenyltrimethylsilane, to provide a robust qualitative and predictive assessment. The fundamental principle of "like dissolves like" governs the solubility of this nonpolar organosilane compound.

Core Concept: "Like Dissolves Like"

This compound is a nonpolar molecule due to the presence of the nonpolar phenyl and vinyl groups and the relatively nonpolar trimethylsilyl group. Consequently, it is expected to be readily soluble in nonpolar organic solvents and exhibit poor solubility in polar solvents such as water.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, based on the known solubility of structurally similar compounds.

| Solvent Classification | Solvent | Expected Solubility | Rationale / Analogous Compound Behavior |

| Nonpolar Aromatic | Toluene | Soluble | Styrene and phenyltrimethylsilane are highly soluble in toluene.[1] |

| Benzene | Soluble | Styrene is miscible with benzene.[2] | |

| Nonpolar Aliphatic | Hexane | Soluble | Styrene and ethylvinylbenzene are soluble in hexane.[1][3] |

| Heptane | Soluble | Generally good solubility for nonpolar compounds. | |

| Chlorinated | Chloroform | Soluble | Styrene is highly soluble in chloroform.[1] |

| Dichloromethane | Soluble | Good solvent for a wide range of organic compounds. | |

| Ethers | Diethyl Ether | Soluble | Styrene is soluble in ether.[2] |

| Tetrahydrofuran (THF) | Soluble | A versatile solvent for many organic materials. | |

| Polar Aprotic | Acetone | Soluble | Styrene is soluble in acetone.[2] |

| Acetonitrile | Moderately Soluble | May have slightly lower solubility compared to nonpolar solvents. | |

| Polar Protic | Ethanol | Soluble | Ethylvinylbenzene is soluble in ethanol.[3] Styrene is also soluble in ethanol.[2] |

| Methanol | Moderately Soluble | Lower alkyl alcohols are generally less effective solvents for nonpolar compounds. | |

| Water | Insoluble | Phenyltrimethylsilane is not miscible or is difficult to mix with water.[4] Styrene is not easily soluble in water.[2] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a liquid compound like this compound in organic solvents.

Method 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, ethanol, acetone)

-

Small test tubes or vials

-

Pipettes or droppers

-

Vortex mixer (optional)

Procedure:

-

Add approximately 1 mL of the selected organic solvent to a clean, dry test tube.

-

Add one to two drops of this compound to the solvent.

-

Agitate the mixture vigorously for 30-60 seconds using a vortex mixer or by flicking the test tube.

-

Observe the solution.

-

Soluble: The silane dissolves completely, forming a clear, homogeneous solution.

-

Partially Soluble: The solution appears cloudy, or distinct droplets of the silane remain suspended.

-

Insoluble: The silane forms a separate layer and does not mix with the solvent.

-

-

Record the observations for each solvent tested.

Method 2: Semi-Quantitative Solubility Determination (by Volume)

This method provides an estimation of the volume of solvent required to dissolve a specific amount of the solute.

Materials:

-

This compound

-

A selection of organic solvents

-

Graduated cylinder or burette

-

Small, sealable vials of a known volume

-

Magnetic stirrer and stir bars (optional)

Procedure:

-

Accurately measure a specific volume of this compound (e.g., 0.1 mL) and place it into a vial.

-

Gradually add a measured volume of the chosen solvent to the vial in small increments (e.g., 0.1 mL at a time).

-

After each addition, cap the vial and shake or stir vigorously until the solute dissolves completely or it is clear that it will not dissolve further in that increment.

-

Continue adding the solvent until the this compound is completely dissolved.

-

Record the total volume of solvent required to dissolve the initial volume of the silane.

-

The solubility can be expressed as volume of solute per volume of solvent (e.g., mL/mL).

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Hydrolysis of Trimethyl(4-vinylphenyl)silane

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of this compound, a critical process for the functionalization and application of this versatile organosilane. The document details the underlying reaction mechanisms, presents experimental protocols, and summarizes key quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize silane chemistry for surface modification, polymer synthesis, and bioconjugation.

Introduction

This compound is an organosilane compound featuring a vinylphenyl group and three methyl groups attached to a central silicon atom. While the trimethylsilyl group is generally considered stable, under specific conditions, the silicon-carbon bond can be cleaved through hydrolysis. This process is of significant interest in various fields, including the synthesis of functionalized polymers and the preparation of silsesquioxanes. The vinylphenyl moiety offers a reactive handle for further chemical modifications, making the controlled hydrolysis of the parent compound a key step in many synthetic routes.

The hydrolysis of organosilanes, particularly alkoxysilanes, is a well-documented process that typically proceeds in two stages: the hydrolysis of the labile groups on the silicon atom to form silanols, followed by the condensation of these silanols to form siloxane bonds (-Si-O-Si-).[1][2] While this compound does not possess readily hydrolyzable alkoxy groups, the cleavage of the silicon-phenyl bond can be induced under certain acidic or basic conditions, although it is generally more challenging than the hydrolysis of alkoxysilanes.

Reaction Mechanism and Signaling Pathway

The hydrolysis of the silicon-carbon bond in aryl silanes like this compound is typically an electrophilic substitution reaction at the aromatic ring. The reaction is generally catalyzed by acids, where a proton attacks the ipso-carbon of the aromatic ring, leading to the formation of a carbocation intermediate. This is followed by the nucleophilic attack of water and subsequent cleavage of the C-Si bond.

The overall reaction can be summarized as follows:

(CH₃)₃Si-C₆H₄-CH=CH₂ + H₂O → (CH₃)₃Si-OH + C₆H₅-CH=CH₂

Below is a Graphviz diagram illustrating the proposed acid-catalyzed hydrolysis pathway.

Caption: Proposed acid-catalyzed hydrolysis pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the hydrolysis of this compound are not extensively reported in the literature. However, based on general procedures for the hydrolysis of aryl-silanes, a plausible protocol can be formulated. The following is a representative methodology.

Objective: To hydrolyze this compound to yield styrene and trimethylsilanol.

Materials:

-

This compound (95%)[3]

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) as a catalyst

-

A suitable solvent system (e.g., a mixture of water and a polar organic solvent like acetone or THF to ensure miscibility)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the chosen organic solvent.

-

Addition of Reagents: Add water to the solution, followed by the dropwise addition of the acid catalyst. The molar ratio of silane to water and the concentration of the acid catalyst are critical parameters that need to be optimized.

-

Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 50-80°C) and monitor the progress of the reaction over time using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the organic products with a suitable solvent like diethyl ether or dichloromethane.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Analysis: Characterize the products using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm the formation of styrene and trimethylsilanol.

The following diagram illustrates the general experimental workflow.

Caption: General experimental workflow for the hydrolysis of this compound.

Quantitative Data

Quantitative data specifically for the hydrolysis of this compound is scarce in publicly available literature. However, studies on the hydrolysis of other organosilanes provide valuable insights into the kinetics and influencing factors. The rate of hydrolysis is dependent on several factors including the nature of the organic substituent, the catalyst, solvent, and temperature.[4]

The hydrolysis of alkoxysilanes, a related class of compounds, has been studied more extensively. For instance, the acid-catalyzed hydrolysis of phenylalkoxysilanes has been shown to be first order in acid and zero order in water.[5] It is plausible that the hydrolysis of this compound follows similar kinetics.

The stability of vinyl-silane modified surfaces has been investigated under different pH conditions. It was found that such systems are stable under neutral and acidic conditions but show progressive loss of the vinyl moiety under alkaline conditions.[6] This suggests that the choice of catalyst (acidic vs. basic) will significantly impact the outcome and stability of the products.

The following table summarizes general trends observed in silane hydrolysis that can be extrapolated to this compound.

| Parameter | Effect on Hydrolysis Rate | Reference |

| Catalyst | Acid or base catalysis significantly increases the rate compared to neutral conditions.[2] | [2] |

| pH | Rate is generally slowest around pH 4-5 for condensation, while hydrolysis is catalyzed by both acids and bases.[7] | [7] |

| Solvent | Polar solvents can facilitate the reaction by stabilizing charged intermediates.[8] | [8] |

| Temperature | Increasing the temperature generally increases the reaction rate. | General Chemical Principle |

| Steric Hindrance | Increased steric bulk around the silicon atom can decrease the rate of hydrolysis.[2] | [2] |

Applications in Drug Development and Research

The controlled hydrolysis of this compound is a gateway to a variety of applications:

-

Polymer Synthesis: The resulting styrene can be polymerized to form polystyrene, a widely used polymer. Furthermore, the vinyl group can participate in copolymerization reactions to create functional materials.

-

Surface Modification: The silanol product, trimethylsilanol, can be used to modify surfaces, although its monofunctional nature limits its ability to form cross-linked networks. More relevantly, the parent compound can be used to introduce vinylphenyl groups onto surfaces, which can then be further functionalized.

-

Bioconjugation: The vinyl group can be used as a reactive site for attaching biomolecules, making it useful in the development of biosensors and drug delivery systems.

Conclusion

The hydrolysis of this compound, while not as straightforward as that of alkoxysilanes, represents an important transformation in organosilane chemistry. Understanding the underlying mechanisms and having access to robust experimental protocols are crucial for harnessing the full potential of this compound in various scientific and industrial applications. This guide provides a foundational understanding for researchers and professionals, highlighting the key principles and offering a starting point for further investigation and optimization. Further research is warranted to establish specific kinetic data and to explore a wider range of catalytic systems for this particular hydrolysis reaction.

References

- 1. gelest.com [gelest.com]

- 2. gelest.com [gelest.com]

- 3. This compound , 95%mixTBCasstabilizer , 1009-43-4 - CookeChem [cookechem.com]

- 4. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 5. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. kccsilicone.com [kccsilicone.com]

- 8. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]

Reactivity of the Vinyl Group in Trimethyl(4-vinylphenyl)silane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(4-vinylphenyl)silane is a versatile monomer and intermediate in organic synthesis and materials science. The reactivity of its vinyl group is of paramount importance, dictating its utility in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the vinyl group in this compound, with a focus on polymerization, Heck reactions, hydrosilylation, and dimerization. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate a deeper understanding and practical application of this compound's chemistry.

The reactivity of the vinyl group in this compound is influenced by the electronic properties of the trimethylsilyl substituent. The silicon atom, being more electropositive than carbon, can exhibit a mild electron-donating effect through hyperconjugation, which can influence the electron density of the vinyl group and its susceptibility to various reagents.

Polymerization of this compound

The vinyl group of this compound readily undergoes polymerization through various mechanisms, including anionic, controlled radical (ATRP, RAFT), and coordination polymerization (Ziegler-Natta). The resulting polymer, poly(this compound), possesses unique properties and can be further functionalized.

Anionic Polymerization

Anionic polymerization of vinylsilanes, including this compound, can lead to polymers with well-defined molecular weights and narrow polydispersity. The polymerization is typically initiated by organolithium compounds in a non-polar solvent.[1]

Experimental Protocol: Anionic Polymerization of a Vinylsilane Monomer

A representative protocol for the anionic polymerization of a vinylsilane monomer like trimethylvinylsilane is as follows:

-

Reagent Preparation: All reagents and solvents must be rigorously purified and dried. Hexane is distilled from sodium, and this compound and N,N,N',N'-tetramethylethylenediamine (TMEDA) are distilled from calcium hydride. n-Butyllithium (n-BuLi) in hexane is used after filtration.[1]

-

Polymerization Setup: Polymerizations are conducted under high vacuum conditions using breakable seal techniques.

-

Initiation: The initiator solution (n-BuLi) is introduced into the reactor, followed by the addition of TMEDA solution and then the this compound solution.

-

Propagation: The reaction mixture is allowed to stand for a specified time (e.g., 48 hours) at a controlled temperature (e.g., room temperature).[1]

-

Termination: The polymerization is quenched by the addition of methanol.

-

Purification: The resulting polymer is purified by precipitation in a large amount of methanol, followed by filtration, washing, and drying. If precipitation is not effective, the reaction mixture is washed with aqueous HCl, and the solvent is evaporated. Freeze-drying from a benzene solution can yield the final polymer.[1]

Quantitative Data: Anionic Polymerization of 4-Trimethylsilylstyrene

While specific data for this compound is limited, the anionic copolymerization of the closely related 4-trimethylsilylstyrene (4TMSS) with styrene (S) and isoprene (I) provides valuable insights.[2]

| Monomer System | Initiator | Solvent | Temperature (°C) | Mn ( kg/mol ) | Đ (Mw/Mn) |

| 4TMSS-co-S | sec-BuLi | Cyclohexane | Room Temp. | up to 50 | Low |

| 4TMSS-co-I | sec-BuLi | Cyclohexane | Room Temp. | up to 50 | Low |

Table 1: Representative data for the anionic copolymerization of 4-trimethylsilylstyrene.[2]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that can be applied to styrenic monomers like this compound to produce well-defined polymers. The process involves the reversible activation and deactivation of growing polymer chains by a transition metal catalyst.

Experimental Workflow: ATRP of a Styrenic Monomer

Caption: General experimental workflow for ATRP of a styrenic monomer.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are used for the stereospecific polymerization of α-olefins.[3][4] While less common for styrenic monomers compared to other methods, it can be employed to polymerize this compound.[3] The resulting polymers can exhibit high linearity and stereoselectivity.[5]

Silyl-Heck Reaction

The silyl-Heck reaction is a variation of the Heck reaction that allows for the direct silylation of alkenes.[6][7] In the context of this compound, this reaction would involve the coupling of the vinyl group with a silyl halide in the presence of a palladium catalyst. This reaction is more commonly used for the synthesis of vinylsilanes rather than as a reaction of a pre-existing vinylsilane. However, the principles of the Heck reaction are applicable to this compound as an alkene substrate.

Experimental Protocol: Silyl-Heck Reaction of a Styrene Derivative

The following is a general protocol for the palladium-catalyzed silylation of a styrene derivative, which can be adapted for this compound.[6]

-

Catalyst Preparation: A palladium precatalyst and a suitable ligand (e.g., tBuPPh2) are used.

-

Reaction Setup: The reaction is carried out under an inert atmosphere in a suitable solvent (e.g., toluene).

-

Reagent Addition: The styrene derivative, a silyl halide (e.g., Me3Si-I or Me3Si-Cl with an iodide salt), and a base (e.g., Et3N) are added to the reaction vessel.

-

Reaction Conditions: The mixture is heated to a specific temperature (e.g., 50 °C) for a set duration (e.g., 24 hours).

-

Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques such as chromatography.

Quantitative Data: Silyl-Heck Reaction of Styrene Derivatives

| Styrene Derivative | Silyl Halide | Catalyst System | Yield (%) |

| 4-tert-butylstyrene | Me3Si-I | Pd(0)/tBuPPh2 | 98 |

| 4-tert-butylstyrene | Me3Si-Cl/LiI | Pd(0)/tBuPPh2 | High |

Table 2: Representative yields for the silyl-Heck reaction of a substituted styrene.[6]

Reaction Mechanism: Silyl-Heck Reaction

Caption: Catalytic cycle of the silyl-Heck reaction.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across the double bond of the vinyl group. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts.[8] It is a highly efficient method for the synthesis of alkylsilanes.

Experimental Protocol: Hydrosilylation of an Alkene

A general procedure for the hydrosilylation of an alkene is as follows:

-

Catalyst Preparation: A solution of a suitable catalyst (e.g., Karstedt's catalyst) is prepared.

-

Reaction Setup: The alkene (this compound) and a hydrosilane are mixed in a reaction vessel under an inert atmosphere.

-

Catalyst Addition: The catalyst solution is added to the mixture.

-

Reaction Conditions: The reaction may proceed at room temperature or require heating, depending on the reactivity of the substrates and the catalyst used.

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as NMR or IR spectroscopy. Once complete, the product is isolated and purified.

Dimerization

The vinyl group of this compound can undergo dimerization in the presence of certain transition metal catalysts, such as palladium complexes. This reaction leads to the formation of butene derivatives with two silylphenyl groups.

Experimental Details: Dimerization of Vinylsilanes

The dimerization of vinylsilanes can be catalyzed by palladium complexes activated by a co-catalyst. For instance, the activation of (phen)Pd(CH3)2 with B(C6F5)3 has been shown to be effective for the dimerization of vinyl silanes.[9]

Quantitative Data: Dimerization of Trimethyl(vinyl)silane

| Catalyst System | Product 1 | Yield (%) | Product 2 | Yield (%) |

| Mo complex | 1,2-bis(trimethylsilyl)ethene | 20 | 1,4-bis(trimethylsilyl)but-2-ene | 30 |

Table 3: Products and yields from the dimerization of trimethyl(vinyl)silane.[9]

Conclusion

The vinyl group in this compound exhibits a rich and versatile reactivity, making it a valuable building block in polymer chemistry and organic synthesis. Its ability to undergo various types of polymerization allows for the creation of tailored polymeric materials. Furthermore, its participation in Heck-type reactions, hydrosilylation, and dimerization opens up avenues for the synthesis of a wide range of functionalized organosilicon compounds. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working with this important compound. Further exploration of the reactivity of this compound is likely to uncover even more applications in the development of advanced materials and pharmaceuticals.

References

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pslc.ws [pslc.ws]

- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(trimethyl(4-vinylphenyl)silane)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(trimethyl(4-vinylphenyl)silane), a functional polymer with potential applications in drug delivery and other biomedical fields. The protocols are based on established methods for the polymerization of structurally similar vinylsilane and styrene monomers. Both anionic and controlled radical polymerization techniques are presented to offer flexibility in controlling the polymer's molecular weight and architecture.

Introduction

Poly(this compound) is a silicon-containing polymer that combines the properties of polystyrene with the unique characteristics of organosilanes. The presence of the trimethylsilyl group can impart desirable properties such as increased thermal stability, gas permeability, and biocompatibility. These attributes make it a promising candidate for various applications, including as a component in drug delivery systems, biocompatible coatings, and advanced materials.[1][2] Silicon-based polymers are known for their chemical inertness and can be tailored for controlled drug release.[3][4][5]

This document outlines two primary synthetic routes: living anionic polymerization and atom transfer radical polymerization (ATRP). Living anionic polymerization offers excellent control over molecular weight and produces polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[6] ATRP is a versatile controlled radical polymerization technique that is more tolerant to functional groups and impurities compared to anionic polymerization.

Data Presentation

The following tables summarize typical quantitative data that can be expected from the synthesis of poly(this compound) and its analogs. These values are illustrative and will depend on the specific reaction conditions.

Table 1: Typical Molecular Weight and Polydispersity Index (PDI) Data for Anionic Polymerization

| Entry | Initiator/Monomer Ratio | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 1:50 | 8,800 | < 1.10 |

| 2 | 1:100 | 17,600 | < 1.10 |

| 3 | 1:200 | 35,200 | < 1.10 |

Table 2: Typical Molecular Weight and Polydispersity Index (PDI) Data for ATRP

| Entry | Monomer/Initiator Ratio | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 50:1 | 95 | 8,400 | < 1.20 |

| 2 | 100:1 | 92 | 16,200 | < 1.25 |

| 3 | 200:1 | 88 | 31,000 | < 1.30 |

Table 3: Thermal Properties of a Representative Polystyrene Analog

| Property | Value |

| Glass Transition Temperature (Tg) | ~156 °C |

| Decomposition Temperature (Td) | > 350 °C |

Experimental Protocols

Protocol 1: Living Anionic Polymerization of this compound

This protocol describes the synthesis of poly(this compound) via living anionic polymerization using n-butyllithium as the initiator. This method requires stringent anhydrous and anaerobic conditions.

Materials:

-

This compound (monomer), purified by distillation over CaH₂

-

Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

-

n-Butyllithium (n-BuLi) in hexanes, standardized by titration

-

Anhydrous methanol

-

Argon or Nitrogen gas (high purity)

-

Schlenk line and glassware

Procedure:

-

Glassware Preparation: All glassware is rigorously dried in an oven at 150 °C overnight and then assembled hot under a stream of inert gas. The setup is then flame-dried under vacuum and cooled under an inert atmosphere.

-

Solvent and Monomer Preparation: Anhydrous THF is transferred to the reaction flask via cannula. The desired amount of purified this compound monomer is then added via syringe. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Initiation: The calculated amount of n-butyllithium solution is added dropwise to the stirred monomer solution via syringe. The initiation is typically rapid, and a color change to deep red is often observed, indicating the formation of the polystyryl anion.

-

Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 1-4 hours) to ensure complete monomer conversion.

-

Termination: The polymerization is terminated by the addition of a few milliliters of anhydrous methanol. The color of the solution will dissipate.

-

Polymer Isolation: The reaction mixture is warmed to room temperature and the polymer is precipitated by pouring the solution into a large volume of methanol with vigorous stirring.

-

Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at 60 °C to a constant weight.

Characterization:

-

Molecular Weight and PDI: Determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.

-

Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.

-

Thermal Properties: Analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol outlines the synthesis of poly(this compound) using ATRP, which offers good control over the polymerization in a more robust manner than anionic methods.

Materials:

-

This compound (monomer), inhibitor removed by passing through a column of basic alumina

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Tetrahydrofuran (THF)

-

Methanol

-

Argon or Nitrogen gas (high purity)

Procedure:

-

Reaction Setup: A Schlenk flask is charged with CuBr. The flask is sealed, and the atmosphere is replaced with inert gas by several cycles of vacuum and backfill with argon or nitrogen.

-

Addition of Reagents: The desired amounts of this compound, anisole, and PMDETA are added to the flask via degassed syringes. The mixture is stirred to form the copper-ligand complex, which should result in a colored solution.

-

Initiation: The initiator, ethyl α-bromoisobutyrate, is added via syringe to start the polymerization.

-

Polymerization: The flask is immersed in a preheated oil bath at the desired temperature (e.g., 90-110 °C). The polymerization is allowed to proceed for a set time, with samples taken periodically to monitor conversion by ¹H NMR or gas chromatography.

-

Termination and Purification: The polymerization is stopped by cooling the flask to room temperature and exposing the mixture to air, which oxidizes the copper catalyst. The mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst.

-

Polymer Isolation: The polymer is precipitated by pouring the THF solution into a large excess of methanol. The polymer is collected by filtration and dried under vacuum.